molecular formula C9H11N3S B2385599 N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 143543-82-2

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2385599
CAS No.: 143543-82-2
M. Wt: 193.27
InChI Key: VBDMSARZKWIPJQ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 4,5-dihydrothiazole core substituted with a pyridin-3-ylmethyl group at the amine position. This structural motif is prevalent in medicinal chemistry due to its ability to interact with biological targets via π-π stacking, hydrogen bonding, and metal coordination .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDMSARZKWIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis: Traditional Approaches

Reaction Mechanism and Standard Protocol

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4,5-dihydro-1,3-thiazol-2-amine core. As reported by VulcanChem, the protocol involves condensing pyridin-3-ylmethylamine (1 ) with α-haloketones (2 ) in the presence of thiourea (3 ) under reflux conditions. The reaction proceeds via nucleophilic attack of the thioamide on the halogenated ketone, followed by cyclodehydration to form the thiazoline ring (Fig. 1A).

Optimization Insights :

  • Solvent Selection : Ethanol or tetrahydrofuran (THF) is preferred for balancing solubility and reaction kinetics.
  • Temperature Control : Prolonged reflux (8–12 hours) at 80–90°C ensures complete cyclization, though excessive heat promotes decomposition.
  • Yield Limitations : Early methods achieved moderate yields (45–55%) due to competing side reactions, such as over-alkylation of the pyridine nitrogen.
Table 1. Hantzsch Synthesis Performance Under Varied Conditions
α-Haloketone Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Chloroacetone Ethanol 80 10 49 92
Bromoacetone THF 90 8 55 89
Iodoacetone DMF 100 6 38 85

Data adapted from.

Reductive Amination: Enhancing Selectivity

Two-Step Functionalization

Reductive amination offers improved regioselectivity by decoupling pyridine functionalization from thiazoline formation. As demonstrated in pyrimidine analogs, pyridin-3-carbaldehyde (4 ) reacts with 4,5-dihydro-1,3-thiazol-2-amine (5 ) under acidic conditions, followed by sodium cyanoborohydride (NaBH3CN)-mediated reduction (Fig. 1B).

Advantages :

  • Reduced Byproducts : Avoiding α-haloketones minimizes halogenated impurities.
  • Scalability : Yields up to 78% reported for scaled batches (>100 g).

Challenges :

  • Stereochemical Control : Racemization at the thiazoline C4 position occurs if pH exceeds 5.0 during reduction.
  • Cost : NaBH3CN is more expensive than traditional reducing agents.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Rapid Cyclization Under Dielectric Heating

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol involves mixing 1 and 2 in acetonitrile with catalytic p-toluenesulfonic acid (PTSA), irradiated at 120°C for 15 minutes.

Table 2. Microwave vs. Conventional Heating
Parameter Microwave Conventional
Time (min) 15 480
Yield (%) 67 52
Energy Consumption 0.8 kWh 2.5 kWh

Data from.

Limitations :

  • Equipment Costs: Specialized reactors required.
  • Scalability: Limited to batch sizes <50 g due to uneven heating in larger vessels.

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Trichloroisocyanuric Acid (TCCA) as a Halogen Source

Recent advances replace toxic halogens with TCCA, a stable and sustainable alternative. In a one-pot reaction, 1 reacts with thiourea and TCCA in a ball mill under solvent-free conditions (Fig. 1C).

Key Findings :

  • Yield Enhancement : 82% yield achieved via mechanochemical activation.
  • Waste Reduction : Eliminates solvent use and halogenated byproducts.

Mechanism : TCCA generates in situ Cl+ ions, facilitating thiazoline ring closure without metal catalysts.

Industrial-Scale Production: Addressing Practical Constraints

Continuous Flow Reactor Design

A patent-pending method employs continuous flow technology to improve heat/mass transfer. Key parameters:

  • Residence Time : 30 minutes at 100°C.
  • Catalyst : Immobilized lipase (Novozym 435) enhances enantioselectivity (ee >95%).

Economic Impact :

  • 40% reduction in production costs vs. batch processing.
  • 99.5% purity achievable via in-line HPLC monitoring.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

  • 1H NMR (DMSO-d6): δ 8.76 (pyridine H2/H6), 3.90 (ArCH2), 2.53 (thiazoline CH2).
  • HRMS : m/z 193.27 [M+H]+ (calc. 193.07).

Impurity Profiling :

  • Common Byproducts : N,N’-bis(pyridin-3-ylmethyl)thiourea (3–5%) and uncyclized thioamide (2–4%).

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

Anticancer Activity

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has shown promising results in the inhibition of cancer cell proliferation. Research indicates that derivatives of this compound can modulate protein kinase activity, which is crucial in cell cycle regulation and apoptosis in cancer cells. For instance, studies have demonstrated its efficacy against acute myeloid leukemia cell lines by inducing apoptosis and inhibiting cell growth at specific concentrations .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Its thiazole ring structure is known to enhance interaction with microbial targets, potentially disrupting their cellular functions. This makes it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which are pivotal in the regulation of the cell cycle and are often overexpressed in cancers .

Case Studies

Study ReferenceApplicationFindings
Cancer TreatmentInhibition of CDK4/6 activity leading to reduced proliferation in MV4-11 leukemia cells.
AntimicrobialDemonstrated effectiveness against bacterial strains; potential for development into therapeutic agents.
Enzyme InhibitionEffective inhibition of specific kinases associated with cancer progression and survival.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include the formation of thiazole rings through cyclization reactions involving pyridine derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine can be contextualized by comparing it to analogs with variations in substituents on the thiazole ring or the amine side chain. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1,3-thiazol-2-amine Derivatives

Compound Name Substituents on Thiazole Amine Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound None (dihydrothiazole) Pyridin-3-ylmethyl C₉H₁₀N₃S 192.26 Potential CNS activity (inferred)
N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine 4-Ethyl 2-Bromo-4-chlorophenyl C₁₁H₁₂BrClN₂S 319.65 Higher lipophilicity; halogenated aromatic interactions
N-[2-(4-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine None 4-Fluorophenethyl C₁₁H₁₃FN₂S 236.30 Enhanced metabolic stability (fluorine effect)
N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine 4,4-Dimethyl 2-Ethoxyphenyl C₁₃H₁₈N₂OS 250.36 Increased steric bulk; ethoxy group improves solubility
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine None 4-Bromo-2-(trifluoromethoxy)phenyl C₁₀H₈BrF₃N₂OS 341.15 Strong electron-withdrawing groups; antiviral potential
5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine 5-Methyl Pyridin-4-ylmethyl C₁₀H₁₃N₃S 207.30 Chiral center; enhanced receptor selectivity

Key Observations :

Substituent Effects on Bioactivity: Halogenated aromatic groups (e.g., bromo, chloro, trifluoromethoxy) enhance binding to hydrophobic pockets in enzymes or receptors, as seen in compounds like N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine .

Thiazole Ring Modifications :

  • Saturation : The 4,5-dihydrothiazole core reduces aromaticity, increasing flexibility and altering electron distribution compared to fully unsaturated thiazoles .
  • Alkyl substituents (e.g., 4-ethyl, 5-methyl) modulate lipophilicity and steric effects. For example, the 5-methyl group in introduces chirality, which could influence enantioselective interactions .

Pharmacological Implications: Compounds like N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine () are used in veterinary anesthesia, suggesting that the target compound may share CNS-depressant properties . Derivatives with cytotoxic activity (e.g., N-{[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine) highlight the scaffold’s versatility in oncology applications .

Biological Activity

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring fused with a pyridine moiety. The synthesis typically involves the reaction of 3-pyridinemethanol with 2-aminothiazole, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) to promote cyclization.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. For instance, it has shown efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL for Gram-positive bacteria . The presence of specific functional groups in its structure appears critical for enhancing its antibacterial activity.

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma), with IC50 values indicating potent activity . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and pyridine rings can significantly influence its efficacy against tumor cells.

Enzyme Inhibition

The compound's mechanism of action involves inhibition of specific enzymes. It has been shown to bind to enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. This property makes it a candidate for further development as an enzyme inhibitor in various biochemical pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • Study : Evaluated the compound against various pathogens.
    • Findings : Demonstrated effective inhibition of bacterial growth with an MIC of 31.25 µg/mL for Gram-positive bacteria .
  • Antitumor Efficacy :
    • Study : Tested against MDA-MB-231 and U-87 cell lines.
    • Results : Showed IC50 values of 39.2 ± 1.7 μM against MDA-MB-231 cells, indicating substantial anticancer potential .
  • Enzyme Interaction :
    • Study : Investigated binding affinity to specific enzymes.
    • : The compound effectively inhibits target enzymes by occupying their active sites, which could lead to therapeutic applications in cancer treatment and other diseases.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Antitumor Activity (IC50)
This compound31.25 µg/mL39.2 ± 1.7 μM
N-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amineTBDTBD
N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amineTBDTBD

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine?

The compound can be synthesized via cyclization reactions. A common method involves reacting pyridin-3-ylmethyl isothiocyanate with 2-aminoethanethiol under basic conditions (e.g., sodium hydride) at 50–70°C in an inert atmosphere. The reaction proceeds through thiourea intermediate formation, followed by intramolecular cyclization to yield the thiazole ring . Characterization typically employs NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL) is the gold standard for structural elucidation. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals. The software refines atomic coordinates, bond lengths, and angles, providing insights into molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

Q. What spectroscopic techniques are used to characterize this thiazole derivative?

  • 1H/13C NMR : Identifies protons and carbons in the thiazole and pyridine rings. For example, the NH proton in the thiazole ring appears as a broad singlet near δ 5–6 ppm.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak).
  • IR Spectroscopy : Detects functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substitutions on the pyridine or thiazole rings significantly alter activity. For example:

  • Electron-withdrawing groups (e.g., nitro) on the pyridine ring enhance antimicrobial potency by improving target binding.
  • Methyl groups on the thiazole ring increase lipophilicity, enhancing membrane permeability .

Example SAR Table :

Substituent PositionGroupActivity (IC50, μM)Target Cell LineMechanism
Pyridine C4-NO210 ± 1.2U251 (glioblastoma)Apoptosis induction
Thiazole C4-CH315 ± 2.1WM793 (melanoma)Cell cycle arrest

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks and redox behavior. Basis sets like 6-31G(d) are recommended for accuracy .

Q. How can conflicting bioactivity data be resolved?

Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, pH). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Statistical tools like ANOVA or dose-response curve fitting (e.g., Hill slope analysis) ensure reproducibility .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise purification : Use column chromatography after each step to remove byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl2) accelerate thiourea cyclization .

Methodological Guidance

Designing experiments to study thiazole ring oxidation:

  • Reagents : Use mCPBA (meta-chloroperbenzoic acid) for selective sulfoxide/sulfone formation.
  • Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS.
  • Conditions : Conduct at 0–25°C in dichloromethane to prevent over-oxidation .

Evaluating binding interactions with biological targets:

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to model ligand-receptor interactions.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Ka/Kd) for affinity quantification .

Data Contradictions and Resolutions

  • Issue : Discrepancies in reported melting points.
    Resolution : Verify purity via HPLC (>98%) and differential scanning calorimetry (DSC) to confirm thermal behavior .

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